molecular formula C31H43N3Na10O49S8 B1673533 Fondaparinux sodium CAS No. 114870-03-0

Fondaparinux sodium

Número de catálogo B1673533
Número CAS: 114870-03-0
Peso molecular: 1728.1 g/mol
Clave InChI: XEKSTYNIJLDDAZ-JASSWCPGSA-D
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor . It is a synthetic glucopyranoside with antithrombotic activity . Fondaparinux sodium selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin . Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development .


Synthesis Analysis

The practical formal synthesis of the anticoagulant drug fondaparinux sodium was accomplished using an optimized modular synthetic strategy . The strategy involved a convergent [3 + 2] coupling approach, with excellent stereoselectivity in every step of glycosylation from the monosaccharide building blocks . Efficient routes to the syntheses of these fully functionalized building blocks were developed, minimizing oligosaccharide stage functional-group modifications .


Molecular Structure Analysis

Fondaparinux sodium is a synthetic pentasaccharide representing the high affinity antithrombin III binding site in heparin . The single crystal X-ray structure of Fondaparinux sodium is reported, unequivocally confirming both structure and absolute configuration .


Chemical Reactions Analysis

Fondaparinux sodium is a synthetic pentasaccharide that mediates the interaction of heparin with antithrombins and inhibits factor Xa . It is used for prevention of venous thromboembolism after surgery .

Aplicaciones Científicas De Investigación

    Venous Thromboembolism (VTE) Prevention and Treatment

    • Field : Cardiovascular Pharmacology
    • Application : Fondaparinux is used for VTE prevention and treatment . It is used to assess thrombotic risk in hospitalized patients and then administered according to the patient’s body mass .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing and treating VTE .

    Perioperative Surgical Prophylaxis

    • Field : Surgery
    • Application : Fondaparinux is used for VTE prophylaxis in surgical patients in the perioperative period .
    • Methods : Fondaparinux is administered postoperatively, usually after confirmation that adequate hemostasis has been achieved .
    • Results : The use of fondaparinux has been shown to be effective in preventing VTE in surgical patients .

    Anticoagulation Prophylaxis in Oncological Patients

    • Field : Oncology
    • Application : Fondaparinux is used for anticoagulation prophylaxis in patients hospitalized for oncological purposes .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in oncological patients .

    Anticoagulation Prophylaxis in Patients with Atrial Fibrillation (AF)

    • Field : Cardiology
    • Application : Fondaparinux is used for anticoagulation prophylaxis in patients with AF after resuscitation .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with AF .

    Anticoagulation Prophylaxis in Patients with Cirrhosis and Portal Vein Thrombosis (PVT)

    • Field : Hepatology
    • Application : Fondaparinux is used for anticoagulation prophylaxis in patients with cirrhosis combined with PVT .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with cirrhosis and PVT .

    Anticoagulation Prophylaxis in Patients with Inflammatory Bowel Disease (IBD)

    • Field : Gastroenterology
    • Application : Fondaparinux is used for anticoagulation prophylaxis in patients with IBD .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with IBD .

    Acute Coronary Syndromes

    • Field : Cardiology
    • Application : Fondaparinux is used for the treatment of acute coronary syndromes such as unstable angina or myocardial infarction with or without ST-segment elevation .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with acute coronary syndromes .

    Bariatric Surgery

    • Field : Bariatric Surgery
    • Application : Fondaparinux is used for anticoagulation prophylaxis in patients undergoing bariatric surgery .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients undergoing bariatric surgery .

    Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT)

    • Field : Hematology
    • Application : Fondaparinux is used for anticoagulation prophylaxis in patients developing VITT .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients developing VITT .

    Pregnancy with Heparin-Induced Thrombocytopenia (HIT)

    • Field : Obstetrics
    • Application : Fondaparinux is used for anticoagulation prophylaxis in pregnant women with HIT or those intolerant to low molecular weight heparins (LMWH) .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in pregnant women with HIT or those intolerant to LMWH .

    Inhibition of Factor VIIa Generation and/or Activation

    • Field : Hematology
    • Application : Fondaparinux sodium 0.5 μg/ml inhibited factor VIIa generation and/or activation, after coagulation was triggered by the extrinsic and intrinsic clotting pathways .
    • Methods : In vitro study using plasma from human volunteers .
    • Results : Fondaparinux sodium showed 76% (extrinsic pathway) and 90% (intrinsic pathway) inhibition .

    Heparin-Induced Thrombocytopenia (HIT)

    • Field : Hematology
    • Application : Studies in patients with confirmed HIT demonstrate that fondaparinux is not associated with in vitro cross-reactivity to heparin antibodies .
    • Methods : In vitro study using plasma from patients with confirmed HIT .
    • Results : Fondaparinux showed no in vitro cross-reactivity to heparin antibodies in patients with confirmed HIT .

    Treatment of Acute Symptomatic Spontaneous Superficial Vein Thrombosis (SVT)

    • Field : Vascular Medicine
    • Application : Fondaparinux is used for the treatment of acute symptomatic spontaneous SVT of the lower limbs without concomitant DVT .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in treating patients with acute symptomatic spontaneous SVT .

    Prevention of Venous Thromboembolic Events (VTE) in Post-Operative Adults

    • Field : Surgery
    • Application : Fondaparinux is used for the prevention of VTE in post-operative adults undergoing major orthopedic surgery of the hip and knee and abdominal surgery .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing VTE in post-operative adults .

    Prevention of VTE in Patients at High Risk

    • Field : Internal Medicine
    • Application : Fondaparinux is used for the prevention of VTE in patients at high risk who are immobilized due to acute illness .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing VTE in high-risk patients .

    Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)

    • Field : Vascular Medicine
    • Application : Fondaparinux is used for the prophylaxis and treatment of DVT and PE .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in preventing and treating DVT and PE .

    Treatment of Unstable Angina or Myocardial Infarction with or without ST-Segment Elevation

    • Field : Cardiology
    • Application : Fondaparinux is used for the treatment of acute coronary syndromes such as unstable angina or myocardial infarction with or without ST-segment elevation .
    • Methods : Fondaparinux is administered parenterally .
    • Results : The use of fondaparinux has been shown to be effective in treating patients with acute coronary syndromes .

Direcciones Futuras

In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .

Propiedades

IUPAC Name

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3Na10O49S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027612
Record name Fondaparinux sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fondaparinux sodium

CAS RN

114870-03-0
Record name Fondaparinux sodium [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114870030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fondaparinux sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FONDAPARINUX SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q6N9USOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fondaparinux sodium
Reactant of Route 2
Fondaparinux sodium
Reactant of Route 3
Fondaparinux sodium
Reactant of Route 4
Fondaparinux sodium
Reactant of Route 5
Fondaparinux sodium
Reactant of Route 6
Fondaparinux sodium

Citations

For This Compound
2,410
Citations
SJ Keam, KL Goa - Drugs, 2002 - Springer
▴ Fondaparinux sodium, a selective factor Xa inhibitor, is the first in a new class of antithrombotics. It binds selectively with high affinity to antithrombin III and specifically catalyses the …
Number of citations: 89 link.springer.com
F Donat, JP Duret, A Santoni, R Cariou… - Clinical …, 2002 - Springer
… Objective: Fondaparinux sodium is the first in a new class of … The pharmacokinetics of fondaparinux sodium were … Fondaparinux sodium was almost completely excreted in urine …
Number of citations: 229 link.springer.com
RM Bauersachs - Journal of Cardiovascular Pharmacology …, 2023 - journals.sagepub.com
… Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor approved for … updates in the recommendations of various guidelines on the use of fondaparinux sodium. …
Number of citations: 7 journals.sagepub.com
DM Robinson, K Wellington - American journal of cardiovascular drugs, 2005 - Springer
Fondaparinux sodium (fondaparinux) is a synthetic sulfated pentasaccharide anticoagulant developed from the antithrombin binding moiety of heparin. Through the activation of …
Number of citations: 26 link.springer.com
KA Bauer - American journal of health-system pharmacy, 2001 - academic.oup.com
… Abstract: The pharmacology and mechanism of action of fondaparinux sodium are described. Fondaparinux sodium is the first agent of a new class of anticoagulants that selectively …
Number of citations: 95 academic.oup.com
F Paolucci, MC Claviés, F Donat, J Necciari - Clinical pharmacokinetics, 2002 - Springer
… Non-protein-bound fondaparinux sodium was determined using a validated … fraction of fondaparinux sodium and its binding parameters. Results: At steady state, fondaparinux sodium at …
Number of citations: 88 link.springer.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2002 - journals.sagepub.com
Each month, subscribers to The Formulary ® Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late Phase III trials. The …
Number of citations: 2 journals.sagepub.com
A Kumar, A Talwar, JF Farley, J Muzumdar… - Journal of the …, 2019 - Am Heart Assoc
Background Fondaparinux sodium has been compared with low‐molecular‐weight heparins ( LMWH ) in randomized controlled trials for perioperative surgical thromboprophylaxis. …
Number of citations: 20 www.ahajournals.org
X Dai, W Liu, Q Zhou, C Cheng, C Yang… - The Journal of …, 2016 - ACS Publications
… (7, 8) Indeed, fondaparinux sodium and other heparin … the total synthesis of fondaparinux sodium in 22 linear steps from … describe the formal synthesis of fondaparinux sodium using a [3 …
Number of citations: 35 pubs.acs.org
MF Barginear, RJ Gralla, TP Bradley, SS Ali… - Supportive Care in …, 2012 - Springer
… All patients received fixed doses of subcutaneous fondaparinux sodium (Glaxo Smith Kline … block design, to either fondaparinux sodium or fondaparinux sodium with a VCF. The study …
Number of citations: 87 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.